molecular formula C10H13NO4 B1653782 N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide CAS No. 1951445-09-2

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide

Cat. No.: B1653782
CAS No.: 1951445-09-2
M. Wt: 211.21
InChI Key: PXJWXLJDWLEJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a dimethoxyacetamide moiety

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 and inducible nitric oxide synthase . These interactions suggest that this compound may have antioxidant and anti-inflammatory properties. Additionally, it can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in kidney cells, this compound has been shown to reduce inflammation and oxidative injury, thereby protecting against acute kidney injury . It also affects the expression of genes involved in stress responses and inflammation, indicating its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2, an enzyme involved in inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in oxidative stress, inflammation, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its bioactivity can be rapidly diminished through processes such as glucosylation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate gene expression and cellular responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For example, in a glycerol-induced acute kidney injury model in mice, this compound demonstrated protective effects at a dose of 50 mg/kg, while higher doses could potentially lead to toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For instance, it has been shown to modulate the activity of heme oxygenase-1 and inducible nitric oxide synthase, which are key enzymes in these pathways . Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it has been observed to accumulate in specific tissues, such as the kidneys, where it exerts its protective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cellular signaling . These interactions are critical for its biochemical and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide typically involves the reaction of 2-hydroxyaniline with 2,2-dimethoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions to replace the methoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and arthritis.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the dimethoxy groups.

    N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of methoxy groups.

    N-(2-Hydroxy-3-nitrophenyl)acetamide: Another nitro derivative with different substitution pattern.

Uniqueness

N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide is unique due to the presence of both hydroxyphenyl and dimethoxyacetamide groups, which confer distinct chemical and biological properties. The dimethoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2,2-dimethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-10(15-2)9(13)11-7-5-3-4-6-8(7)12/h3-6,10,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWXLJDWLEJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=CC=CC=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253867
Record name Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951445-09-2
Record name Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951445-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-hydroxyphenyl)-2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyphenyl)-2,2-dimethoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.